molecular formula C12H13NO2 B12883926 2-Isopropyl-4-phenyloxazol-5-ol

2-Isopropyl-4-phenyloxazol-5-ol

Cat. No.: B12883926
M. Wt: 203.24 g/mol
InChI Key: UCTAJFRITOXXEZ-UHFFFAOYSA-N
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Description

2-Isopropyl-4-phenyloxazol-5-ol is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an isopropyl group at the second position and a phenyl group at the fourth position of the oxazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-4-phenyloxazol-5-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-isopropyl-4-phenyloxazoline with an oxidizing agent can yield this compound. The reaction conditions typically include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper salts .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-4-phenyloxazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced .

Scientific Research Applications

2-Isopropyl-4-phenyloxazol-5-ol has found applications in several scientific fields:

Mechanism of Action

The mechanism of action of 2-Isopropyl-4-phenyloxazol-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding. The pathways involved in these interactions often include signal transduction cascades and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-phenyloxazol-5-ol
  • 2-Ethyl-4-phenyloxazol-5-ol
  • 2-Isopropyl-4-methyloxazol-5-ol

Uniqueness

2-Isopropyl-4-phenyloxazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

4-phenyl-2-propan-2-yl-1,3-oxazol-5-ol

InChI

InChI=1S/C12H13NO2/c1-8(2)11-13-10(12(14)15-11)9-6-4-3-5-7-9/h3-8,14H,1-2H3

InChI Key

UCTAJFRITOXXEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=C(O1)O)C2=CC=CC=C2

Origin of Product

United States

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